

CGP57380 IC50 variability cell type differences

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cgp 57380

CAS No.: 522629-08-9

Cat. No.: S523340

Get Quote

Summary of CGP57380 IC50 and Activity Data

The core inhibitory activity and observed cellular effects of CGP57380 across different experimental settings are summarized below.

Table 1: Biochemical and Cellular Inhibition

Assay Type	Target / Process	Reported IC50 / Value	Context / Cell Line	Citation
Biochemical Kinase Assay	MNK1	2.2 μ M	Cell-free assay	[1] [2] [3]
Cellular Assay	eIF4E Phosphorylation	~3.0 μ M	HEK293 cells	[1] [2] [3]
Cellular Assay	eIF4E Phosphorylation (MNK1)	870 nM	HEK293 cells	[2]
Cellular Assay	eIF4E Phosphorylation (MNK2)	1600 nM	HEK293 cells	[2]

Table 2: Cellular Potency (Growth Inhibition/GI50) in Various Cell Lines

Cell Line	Cancer Type	GI ₅₀ / IC ₅₀	Assay & Duration	Citation
MV4-11	Acute Myeloid Leukemia	4.88 - 6.89 μ M	Resazurin assay (72 hrs)	[2] [3]
MOLM-13	Acute Myeloid Leukemia	8.24 - 9.88 μ M	MTT/Resazurin (72-96 hrs)	[2]
HL-60	Acute Myeloid Leukemia	7.26 μ M	Trypan blue (72 hrs)	[2]
HCT-116	Colorectal Carcinoma	10.21 μ M	MTT assay (96 hrs)	[2]
THP-1	Acute Monocytic Leukemia	11.68 μ M	MTT assay (96 hrs)	[2]
K562	Chronic Myeloid Leukemia	28.84 μ M	Trypan blue (72 hrs)	[2]

Key Experimental Protocols

Here are methodologies for key experiments from the literature that you can adapt for your work with CGP57380.

Measuring Inhibition of eIF4E Phosphorylation (Western Blot)

This protocol is used to confirm target engagement in cells.

- **Cell Pre-treatment:** Seed cells (e.g., HEK293, cancer cell lines) and allow them to adhere. Pre-treat with CGP57380 at varying concentrations (e.g., 0-50 μ M) for a set time (e.g., 2-24 hours) [2].
- **Cell Lysis:** Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration using the BCA method.
- **Western Blotting:**
 - Separate equal amounts of protein by SDS-PAGE (8-12% gels).
 - Transfer to a PVDF membrane.
 - Block membrane with 5% non-fat milk or BSA.
 - Incubate with primary antibodies against **phospho-eIF4E (Ser209)** and **total eIF4E** (for normalization) overnight at 4°C [4] [2] [5].
 - Incubate with HRP-conjugated secondary antibody.
 - Detect signals using chemiluminescence. The reduction in p-eIF4E signal intensity indicates MNK inhibition.

Cell Viability and Proliferation Assay (MTT/Resazurin)

This common protocol determines the anti-proliferative effects of CGP57380.

- **Cell Seeding:** Plate cells in 96-well plates at a density of 1×10^5 cells/mL [4].
- **Compound Treatment:** Treat cells with a concentration range of CGP57380 (e.g., 0-100 μ M) for 24-96 hours.
- **Viability Measurement:**
 - **MTT Assay:** Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours. Replace medium with DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm [4].
 - **Resazurin Assay:** Add resazurin solution to the culture medium and incubate for 1-4 hours. Measure the fluorescence of the reduced product (resorufin) [2].
- **Data Analysis:** Calculate % viability relative to the DMSO-treated control. Use non-linear regression to determine the half-maximal growth inhibitory concentration (GI_{50}) or IC_{50} .

In Vivo Efficacy Study

This outlines a typical in vivo dosing regimen for CGP57380 in mouse models.

- **Animal Model:** Use immunodeficient mice (e.g., BALB/c nude mice) with subcutaneously or systemically implanted tumor cells [5].
- **Dosing Formulation:** Prepare a solution for intraperitoneal (i.p.) injection. One validated formulation is **5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline** [3]. Sonication may be required to clarify the solution.
- **Dosing Regimen:** A common effective dose reported is **25-40 mg/kg**, administered via i.p. injection three times per week [2] [5].
- **Endpoint Analysis:** Monitor tumor volume over time. At the end of the study, analyze excised tumors for weight, and perform IHC or Western blotting to assess biomarkers like p-eIF4E and β -catenin [5].

Troubleshooting Common Experimental Issues

Below are answers to frequently asked questions regarding CGP57380 experimentation.

FAQ 1: Why do my measured IC_{50} values in cellular assays differ from the published biochemical IC_{50} of 2.2 μ M? This is expected and common. The biochemical IC_{50} (2.2 μ M) measures direct binding to

the purified MNK1 kinase in a cell-free system [1]. Cellular potency (GI_{50}), which is often in the 5-30 μ M range, is influenced by additional factors including:

- **Cell Permeability:** The ability of CGP57380 to enter the cell.
- **Cellular Efflux:** Export of the compound by efflux transporters like P-gp [6].
- **Cellular Context:** Variations in the expression levels of MNK1/2, the presence of alternative signaling pathways, and the reliance of the cell on the MNK/eIF4E axis for survival [7].

FAQ 2: How can I confirm that CGP57380 is working in my experiment? Always include a **pharmacodynamic biomarker** readout. The most direct and recommended method is to measure the phosphorylation of the downstream target, eIF4E, at Ser209 using Western blot analysis [4] [2] [5]. A dose-dependent decrease in p-eIF4E levels confirms successful on-target engagement, even if the phenotypic effects on viability are minimal.

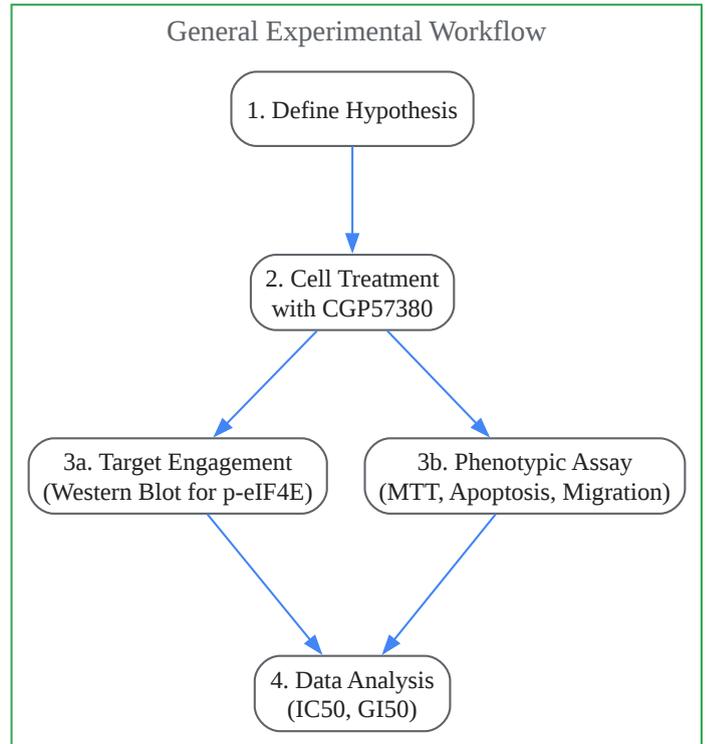
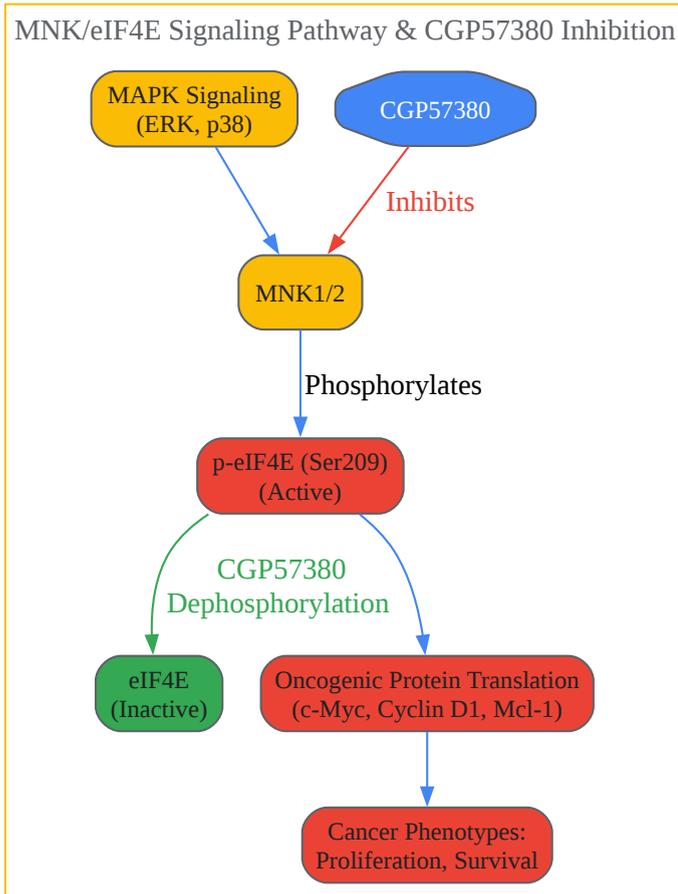
FAQ 3: My cellular viability assay shows no effect. What could be wrong?

- **Check Solubility and Stock Solution:** CGP57380 is typically dissolved in DMSO. Ensure your stock solution is fresh and the final DMSO concentration in cell culture does not exceed 0.1-0.5% (v/v). A maximum solubility of ~45 mg/mL (184 mM) in DMSO is reported [2].
- **Consider Cell Type Specificity:** The efficacy of CGP57380 is highly cell-type dependent. Some cancer lineages are "addicted" to the MNK/eIF4E pathway, while others are not. Refer to Table 2 for sensitive and resistant cell lines.
- **Extend Treatment Time:** The anti-proliferative effects may require longer exposure (72-96 hours) to become apparent, as the compound affects protein synthesis of key oncoproteins like c-Myc and Mcl-1 [4] [2].

FAQ 4: Are there known off-target effects I should be aware of? While CGP57380 is described as selective for MNK1 over kinases like p38, JNK, ERK, PKC, and Src at its working concentrations [1] [2], one study notes that it **does inhibit other kinases at low micromolar concentrations** [7]. For critical studies, it is important to use it alongside proper controls, such as genetic knockdown of MNK1/2, to validate that observed phenotypes are indeed on-target.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the primary signaling pathway targeted by CGP57380 and a generalized workflow for testing it in experiments, integrating the protocols described above.



Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. | Apoptosis | MNK | TargetMol CGP 57380 [targetmol.com]

2. CGP 57380 | Mnk1 Inhibitor [medchemexpress.com]
3. CGP 57380 | MNK inhibitor | Mechanism | Concentration [selleckchem.com]
4. MNK1 inhibitor CGP57380 overcomes mTOR ... [pmc.ncbi.nlm.nih.gov]
5. Suppression Of β -catenin Nuclear Translocation By ... [thno.org]
6. Use of Different Parameters and Equations for Calculation of IC ... 50 [pmc.ncbi.nlm.nih.gov]
7. An integrated approach for discovery of highly potent and ... [sciencedirect.com]

To cite this document: Smolecule. [CGP57380 IC50 variability cell type differences]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b523340#cgp57380-ic50-variability-cell-type-differences>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com